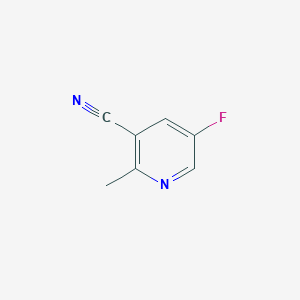

5-Fluoro-2-methylnicotinonitrile

Description

Significance of Nicotinonitrile Scaffolds in Contemporary Chemical Research

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. ekb.egresearchgate.net The pyridine (B92270) ring is a common N-heteroaromatic structure found in numerous natural products, including nicotinic acid and vitamin B6. ekb.eg The presence of the nitrile (-CN) group provides a versatile chemical handle for a wide array of chemical transformations.

The nicotinonitrile framework is a core component in a variety of biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, and antioxidant activities. ekb.egekb.eg Several marketed drugs, including Bosutinib, Neratinib, and Milrinone, incorporate the nicotinonitrile scaffold, highlighting its importance in drug discovery and development. researchgate.netekb.eg Researchers continue to explore new synthetic pathways to create novel nicotinonitrile-based hybrids to uncover new therapeutic potentials. ekb.eg

Strategic Role of Fluorine in Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. sci-hub.senih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects can profoundly alter a molecule's properties.

Strategically placing fluorine atoms can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. nih.gov The trifluoromethyl (-CF3) group, in particular, is one of the most common fluorine-containing moieties found in agrochemicals. sci-hub.senih.gov The unique physicochemical properties conferred by fluorine make it a crucial element in the design of modern pharmaceuticals and agrochemicals, with over half of the new pesticides launched in the last two decades being fluorinated. nih.gov

Position of 5-Fluoro-2-methylnicotinonitrile within the Landscape of Pyridine-Based Chemical Entities

This compound (CAS No. 1256808-61-3) is a distinct molecule that combines the features of the nicotinonitrile scaffold with the strategic placement of a fluorine atom and a methyl group on the pyridine ring. bldpharm.com As a fluorinated pyridine derivative, it belongs to a class of compounds that are highly sought after as intermediates in the synthesis of high-value products, particularly in the agrochemical and pharmaceutical industries. agropages.comontosight.ai

The specific arrangement of the substituents—a fluorine at position 5, a methyl group at position 2, and a nitrile group at position 3—creates a unique electronic and steric environment. This substitution pattern makes this compound a valuable building block for creating more complex molecules with potentially enhanced biological activity and optimized physicochemical properties. agropages.comontosight.ai Its role is primarily that of a key intermediate, providing a foundational structure for the development of next-generation chemical products. agropages.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2 |

|---|---|

Molecular Weight |

136.13 g/mol |

IUPAC Name |

5-fluoro-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5FN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 |

InChI Key |

SWBYDSGVXXGYDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Methylnicotinonitrile

Historical and Established Synthetic Routes

The synthesis of polysubstituted pyridines like 5-Fluoro-2-methylnicotinonitrile is built upon a rich history of heterocyclic chemistry. Foundational methods for pyridine (B92270) ring construction, coupled with modern techniques for regioselective functionalization, provide a toolbox for chemists to access this specific molecular architecture.

Foundational Approaches to Pyridine Ring Construction with Functionalization

While direct, one-pot syntheses of complex pyridines are challenging, classical methods provide the basis for creating the core pyridine structure. The Hantzsch pyridine synthesis, a multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. thieme-connect.denih.gov Subsequent oxidation aromatizes the initially formed dihydropyridine. thieme-connect.de While versatile, achieving the specific 2,3,5-substitution pattern of the target molecule directly from simple acyclic precursors via a classical Hantzsch approach is not straightforward and often requires specifically designed starting materials.

Another foundational method is the Chichibabin pyridine synthesis, which typically involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. google.comwikipedia.org This method is industrially significant for the production of simpler alkylated pyridines. google.com However, controlling the regioselectivity to obtain a trisubstituted pyridine with three different functional groups at specific positions is a significant challenge.

Given these challenges, the more common and established routes to this compound and related compounds involve the stepwise functionalization of a pre-formed, simpler pyridine derivative.

Stereoselective and Regioselective Introduction of Fluoro, Methyl, and Nitrile Moieties

The key to synthesizing this compound lies in the controlled, regioselective introduction of its three distinct functional groups. The electronic nature of the pyridine ring, which is electron-deficient, and the directing effects of existing substituents are crucial considerations in planning the synthetic sequence.

The introduction of a fluorine atom onto a pyridine ring can be achieved through several methods. Nucleophilic aromatic substitution (SNAr) is a common strategy, particularly when an activating group, such as a nitro or chloro group, is present on the ring. researchgate.net The position of this activating group directs the incoming fluoride (B91410) nucleophile. For instance, a nitro group at the 5-position can activate the 2- and 6-positions for nucleophilic attack. Another powerful method for introducing fluorine is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, typically prepared from a corresponding aminopyridine. organic-chemistry.orggoogle.comprepchem.com

The methyl group is often incorporated by starting with a pre-methylated pyridine precursor, such as a picoline derivative. This avoids potential issues with the regioselectivity of direct methylation on a more complexly substituted ring.

The nitrile group can be introduced through several reliable methods. The Sandmeyer reaction, which converts an aryl diazonium salt (derived from an amino group) into a nitrile using a copper(I) cyanide catalyst, is a classic and widely used transformation. wikipedia.orgorganic-chemistry.org Alternatively, the cyanation of a halopyridine, such as a chloropyridine, provides a direct route to the nitrile. This can be achieved using various cyanide sources, often with a transition metal catalyst. google.com

Synthesis and Functionalization of Key Precursors and Intermediates

Halogenated pyridines are versatile intermediates in the synthesis of more complex derivatives. For instance, 2-chloro-5-nitropyridine (B43025) can be synthesized from 2-aminopyridine (B139424) through nitration followed by a Sandmeyer-type reaction. wikipedia.org Another approach involves the cyclization of acyclic precursors, such as reacting a 2-halogenated acrylate (B77674) with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to yield 2-hydroxy-5-nitropyridine, which can then be chlorinated. researchgate.net

The synthesis of fluorinated pyridine precursors is also of significant interest. 2-Amino-5-fluoropyridine can be prepared from 2-aminopyridine through a sequence involving nitration, acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction. google.com 5-Bromo-2-methylpyridine can be prepared from 5-amino-2-methylpyridine (B47470) via a Sandmeyer-type bromination. brynmawr.edu This brominated intermediate could then potentially undergo a halogen exchange reaction to introduce fluorine.

A summary of representative transformations to prepare halogenated pyridine precursors is presented in Table 1.

The introduction of the nitrile group is a key transformation in the synthesis of the target molecule. As previously mentioned, the Sandmeyer reaction and the cyanation of halopyridines are the most common methods.

The Sandmeyer reaction provides a reliable route from an aminopyridine. The amino group is first converted to a diazonium salt using nitrous acid, which is then reacted with a copper(I) cyanide catalyst to yield the nitrile. organic-chemistry.org

The cyanation of a halopyridine, such as a 2-chloropyridine (B119429) derivative, offers a direct displacement of the halide with a cyanide nucleophile. Various conditions have been developed for this transformation, including the use of potassium or sodium cyanide, sometimes in the presence of a phase-transfer catalyst or a transition metal catalyst like copper or palladium. google.com For example, 3-chloro-2-fluoro-5-trifluoromethylpyridine can be cyanated using potassium cyanide with a phase-transfer catalyst to yield 3-chloro-2-cyano-5-trifluoromethylpyridine. google.com The direct cyanation of substituted pyridines can also be achieved under specific conditions, for instance, by treating the pyridine with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide. google.com

Table 2 outlines some common methodologies for the formation of the nitrile group on a pyridine ring.

The introduction of a fluorine atom often requires specialized reagents and techniques due to the high reactivity of elemental fluorine. Electrophilic fluorination has emerged as a powerful alternative to nucleophilic methods. organicreactions.orgjuniperpublishers.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are stable, solid reagents that can deliver an electrophilic fluorine atom to a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring. organicreactions.orgresearchgate.netnih.gov The mechanism of electrophilic fluorination is complex and may involve either an SN2 or a single-electron transfer (SET) pathway. organicreactions.orgbldpharm.com

Nucleophilic fluorination remains a cornerstone of organofluorine chemistry. The Balz-Schiemann reaction, which proceeds via a diazonium tetrafluoroborate intermediate, is a classic method for introducing fluorine onto an aromatic ring from an amino group. google.com More direct nucleophilic aromatic substitution of a leaving group, such as a nitro group or a halogen, with a fluoride source (e.g., potassium fluoride, cesium fluoride) is also widely employed, especially when the pyridine ring is activated by electron-withdrawing groups. bldpharm.com

A potential synthetic route to this compound could involve the nucleophilic fluorination of a precursor like 2-Methyl-5-nitronicotinonitrile. The electron-withdrawing nitro and nitrile groups would activate the C5 position for nucleophilic attack by a fluoride ion.

Table 3 summarizes some advanced fluorination techniques applicable to pyridine systems.

Contemporary and Advanced Synthetic Approaches

The construction of the this compound molecule involves the precise assembly of a pyridine ring substituted with a fluorine atom, a methyl group, and a cyano group at specific positions. Contemporary methods have moved beyond classical multi-step syntheses, now favoring more direct and versatile strategies.

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-F) bonds with high precision and functional group tolerance. nih.govuci.edu Palladium, nickel, and copper catalysts are at the forefront of these methodologies.

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming C-C bonds. mdpi.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of a molecule like this compound, a Suzuki reaction could theoretically be employed to introduce the methyl group. For instance, a 5-fluoro-X-nicotinonitrile (where X is a halide like Br or Cl) could be coupled with a methylboronic acid derivative. Alternatively, 2-chloro-5-fluoropyridine (B44960) could be coupled with a methylboronic acid, followed by a subsequent cyanation step. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be adapted for various substrates. orgsyn.orgnih.gov The use of highly active catalysts allows these reactions to proceed under mild conditions, accommodating a wide range of functional groups. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Pyridine Scaffolds This table presents generalized data for Suzuki reactions on pyridine rings, illustrating typical components and conditions based on established literature.

| Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 80-100 | 75-90 |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | t-Amyl Alcohol | 100-120 | ~85 |

| Pyridine-2-sulfonyl fluoride | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65-100 | 70-85 |

| Aryl Chloride | Arylboronic acid | Pd(OAc)₂ (1.5) with specific ligand | KOAc | Dioxane/H₂O | 100 | ~95 |

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic rings. libretexts.org Pyridine rings, especially when substituted with electron-withdrawing groups, are activated towards SNAr. uci.edu The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

For the synthesis of this compound, a potential SNAr strategy could involve the displacement of a leaving group, such as a chloride, from a precursor like 2-chloro-5-fluoronicotinonitrile (B1593161) by a methyl nucleophile. However, the introduction of a methyl group via a carbanionic species can be challenging. A more common application of SNAr in pyridine synthesis is the displacement of halides by amines, alkoxides, or thiolates. sci-hub.se The regioselectivity of SNAr on substituted pyridines is highly dependent on the position of the activating groups and the leaving group. uci.edusci-hub.se For instance, in 2,4-dihalopyridines, substitution often occurs preferentially at the 4-position, but this can be altered by other substituents on the ring. wuxiapptec.com

Table 2: Examples of SNAr Reactions on Halopyridines This table illustrates the versatility of SNAr reactions on pyridine derivatives with various nucleophiles.

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Aniline | EtOH, reflux | 2-Chloro-4-anilinopyrimidine | High |

| 2-Fluoropyridine (B1216828) | Benzyl alcohol | NMP, µw | 2-Benzyloxypyridine | 81 |

| 4-Iodopyridine | Sodium thiophenoxide | NMP, 100°C, 3 min | 4-Phenylthiopyridine | 99 |

| Pentafluoropyridine | Phenothiazine | K₃PO₄, MeCN | 4-(Phenothiazin-10-yl)tetrafluoropyridine | 92 mdpi.com |

Beyond the Suzuki coupling, a key transformation for synthesizing nicotinonitriles is the direct introduction of the cyano group. Palladium-catalyzed cyanation of (hetero)aryl halides and triflates has emerged as a powerful and general method. nih.gov This reaction allows for the conversion of a precursor, such as a hypothetical 3-bromo-5-fluoro-2-methylpyridine, directly into this compound. Modern protocols often utilize zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source, which are safer alternatives to other cyanating agents. nih.govorganic-chemistry.org These reactions are often compatible with a broad range of functional groups and can be performed under remarkably mild conditions, sometimes at or near room temperature. organic-chemistry.orgnih.govmit.edu

Other transition-metal-catalyzed reactions can be envisioned for the synthesis, including C-H activation to directly install the methyl or cyano groups, though these methods are often substrate-specific. nih.gov

Table 3: Conditions for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides This table summarizes modern, mild conditions for introducing a cyano group onto aromatic and heteroaromatic rings.

| Substrate | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| (Hetero)aryl Bromide | Zn(CN)₂ | Pd(OAc)₂ / Ligand | H₂O/THF | rt - 40 | High |

| (Hetero)aryl Chloride | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst / Ligand | Dioxane/H₂O | 100 | High nih.gov |

| Aryl Triflate | Zn(CN)₂ | Pd₂ (dba)₃ / Ligand | Toluene | 40 | 88 |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org These principles are increasingly important in industrial and academic synthesis.

A key tenet of green chemistry is the reduction or replacement of volatile organic solvents. Recent advancements in palladium-catalyzed reactions, such as the cyanation methods mentioned previously, have demonstrated high efficacy in aqueous media. organic-chemistry.orgnih.govmit.edu Using water as a solvent not only reduces environmental impact but can also, in some cases, enhance reaction rates and selectivity. The development of solvent-free conditions, often utilizing microwave irradiation or mechanochemistry (ball-milling), represents a significant step towards more sustainable synthesis, reducing waste and energy consumption. sci-hub.se While specific solvent-free methods for this compound are not prominently documented, the principles can be applied by adapting established procedures. For example, high-concentration reactions or the use of recyclable, non-volatile solvents like ionic liquids are viable green alternatives.

Table 4: Application of Green Chemistry Principles to Relevant Synthetic Reactions This table highlights how green chemistry principles can be integrated into the synthesis of functionalized heterocycles.

| Green Principle | Synthetic Approach | Example | Benefit |

|---|---|---|---|

| Safer Solvents | Aqueous Catalysis | Pd-catalyzed cyanation in H₂O/THF organic-chemistry.org | Reduced use of volatile organic compounds (VOCs), enhanced safety. |

| Energy Efficiency | Microwave-Assisted Synthesis | SNAr reactions on halopyridines sci-hub.se | Drastically reduced reaction times, lower energy consumption. |

| Atom Economy | Tandem Reactions | One-pot oxidation/reductive amination rsc.org | Fewer workup and purification steps, less waste. |

| Use of Safer Reagents | Alternative Cyanide Source | Use of K₄[Fe(CN)₆] instead of Zn(CN)₂ nih.gov | Lower toxicity and safer handling. |

Implementation of Green Chemistry Principles in this compound Synthesis

Optimization through Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific research detailing the microwave-assisted synthesis of this compound from its precursors is not extensively documented in publicly available literature, the principles of microwave-assisted cyanation and dehydration reactions on related structures suggest a viable pathway.

For instance, the microwave-assisted cyanation of aryl halides has been shown to be a highly effective method for introducing a nitrile group. This approach could be hypothetically applied to a precursor such as a 2-halo-5-fluoro-6-methylpyridine. The use of microwave irradiation can significantly reduce reaction times, from hours to minutes, and improve yields. nih.gov

Another potential microwave-assisted route is the dehydration of 5-fluoro-2-methylnicotinamide. Microwave energy can efficiently remove water molecules, driving the reaction towards the formation of the nitrile. bldpharm.com This method offers the advantages of rapid and uniform heating, which can minimize the formation of byproducts. epo.org

Table 1: Hypothetical Parameters for Microwave-Assisted Synthesis of this compound

| Precursor | Reagent | Solvent | Temperature (°C) | Time (min) | Power (W) | Hypothetical Yield (%) |

| 2-Chloro-5-fluoro-6-methylpyridine | Zn(CN)₂ / Pd catalyst | DMF | 150-180 | 10-30 | 100-300 | >80 |

| 5-Fluoro-2-methylnicotinamide | Dehydrating agent (e.g., P₂O₅) | Dioxane | 120-150 | 5-15 | 100-200 | >90 |

Design and Application of Heterogeneous and Homogeneous Catalytic Systems

Catalytic methods offer a highly efficient and selective route for the synthesis of complex molecules. For the preparation of this compound, both heterogeneous and homogeneous catalytic systems can be envisioned, primarily for the crucial cyanation step.

Homogeneous Catalysis: Palladium-catalyzed cyanation of aryl halides is a well-established and versatile method. google.comgoogle.compatsnap.com This reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The choice of ligand is crucial for the efficiency of the catalytic cycle. For a substrate like 2-chloro-5-fluoro-6-methylpyridine, a bulky electron-rich phosphine ligand could be beneficial. The reaction can often be performed under mild conditions. google.comsigmaaldrich.com

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst recovery and reuse. While potentially requiring higher temperatures, a heterogeneous system could provide a more cost-effective and environmentally friendly approach for the large-scale synthesis of this compound.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Potential Yield (%) |

| Homogeneous | Pd(dba)₂ | Xantphos | Zn(CN)₂ | DMA | 80-120 | High |

| Homogeneous | Pd₂(dba)₃ | tBuXPhos | K₄[Fe(CN)₆] | t-BuOH/H₂O | 100-140 | High |

| Heterogeneous | Pd/C | - | KCN | NMP | 120-160 | Good to High |

Note: This table presents potential catalytic systems based on established methods for aryl nitrile synthesis. Specific optimization for this compound would be required.

Investigation of Mechanochemical Synthesis and Ball Milling Techniques

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, represents a green and solvent-free alternative to traditional solution-phase synthesis. Ball milling is the most common technique in this field.

A plausible mechanochemical route to this compound could involve the one-pot reaction of 5-fluoro-2-methylnicotinaldehyde (B3030811) with hydroxylamine, followed by dehydration to the nitrile. This type of transformation has been successfully applied to other aldehydes using a ball mill, often with a catalytic amount of a solid base or acid. This solvent-free approach minimizes waste and can lead to the formation of crystalline products directly from the reaction mixture.

Table 3: Conceptual Parameters for Mechanochemical Synthesis of this compound

| Starting Materials | Catalyst/Additive | Milling Frequency (Hz) | Milling Time (min) | Ball-to-Powder Ratio | Conceptual Yield (%) |

| 5-Fluoro-2-methylnicotinaldehyde, Hydroxylamine hydrochloride | Solid base (e.g., Na₂CO₃) | 20-30 | 30-60 | 10:1 - 20:1 | Good to High |

| 5-Fluoro-2-methylnicotinamide | Solid dehydrating agent | 20-30 | 60-120 | 10:1 - 20:1 | Good to High |

Note: This table outlines conceptual parameters for the mechanochemical synthesis of the target compound based on analogous reactions.

Chemical Reactivity and Derivatization of 5 Fluoro 2 Methylnicotinonitrile

Transformation Chemistry of the Nitrile Group

The nitrile group in 5-Fluoro-2-methylnicotinonitrile is a key site for a variety of chemical transformations, including nucleophilic additions, cyclizations, and controlled hydrolysis.

Nucleophilic Additions, Cyclizations, and Heterocycle Annulations

The electron-withdrawing nature of the pyridine (B92270) ring and the fluorine atom enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by various nucleophiles.

Nucleophilic Additions:

The nitrile group can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. While specific examples for this compound are not extensively documented in readily available literature, this represents a fundamental transformation of the nitrile functionality.

Cyclizations and Heterocycle Annulations:

A significant application of the nitrile group in this scaffold is its participation in cyclization and annulation reactions to form fused heterocyclic systems. These reactions often involve reaction with dinucleophiles. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) or pyrazolidine (B1218672) rings fused to the pyridine core. libretexts.org Similarly, condensation with guanidine (B92328) could potentially yield aminopyrimidine-fused structures.

The general principle of such cyclocondensation reactions involves the initial nucleophilic attack of one of the nucleophilic centers of the dinucleophile on the electrophilic nitrile carbon, followed by an intramolecular cyclization and subsequent aromatization or rearrangement to afford the final heterocyclic product. wikipedia.org

Controlled Hydrolysis and Amidation Reactions

The nitrile group of this compound can be converted to an amide or a carboxylic acid under controlled conditions.

Controlled Hydrolysis:

Partial hydrolysis of the nitrile group under acidic or basic conditions can yield 5-Fluoro-2-methylnicotinamide. Complete hydrolysis, typically under more forcing acidic or basic conditions with heating, leads to the formation of 5-Fluoro-2-methylnicotinic acid. A patent describes the hydrolysis of a related compound, 2-chloro-5-fluoro-nicotinate, to the corresponding nicotinic acid using an alkaline substance like lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide at room temperature. bldpharm.com

Amidation:

Direct amidation of the nitrile group is a less common transformation but can be achieved under specific catalytic conditions.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the electron-withdrawing nitrile and fluoro groups. This deactivation influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Deactivated Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature. The nitrogen atom and the electron-withdrawing substituents (fluoro and nitrile) further deactivate the ring towards attack by electrophiles. masterorganicchemistry.comyoutube.com Reactions like nitration and halogenation, which are common for benzene (B151609) derivatives, require harsh conditions for pyridines and often result in low yields and mixtures of isomers. masterorganicchemistry.com

Directed Nucleophilic Aromatic Substitution (SNAr) at Activated Positions

The electron-deficient nature of the pyridine ring, enhanced by the fluoro and nitrile substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.comnih.gov The fluorine atom at the 5-position is a potential leaving group in such reactions. The rate of SNAr reactions is often accelerated by the presence of electron-withdrawing groups ortho and para to the leaving group. In this compound, the nitrile group is meta to the fluorine, which provides some activation, but not as strong as an ortho or para substituent.

The positions most activated for nucleophilic attack are typically C-2, C-4, and C-6. Given the substitution pattern, nucleophilic attack could potentially occur at the C-4 or C-6 positions, leading to displacement of a hydride ion, or at the C-5 position, leading to displacement of the fluoride (B91410) ion. The displacement of fluoride is generally more favorable in SNAr reactions compared to other halogens due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. masterorganicchemistry.com

Common nucleophiles used in SNAr reactions on pyridines include alkoxides, thiolates, and amines. Specific conditions and the regioselectivity of SNAr on this compound would depend on the nucleophile and reaction conditions employed.

Chemical Modifications Involving the Fluoro and Methyl Substituents

The fluoro and methyl groups on the pyridine ring also offer sites for chemical modification.

Reactions of the Fluoro Substituent:

As mentioned in the SNAr section, the fluorine atom at C-5 can be displaced by various nucleophiles. This provides a handle to introduce a range of functional groups at this position.

Reactions of the Methyl Substituent:

The methyl group at the 2-position of the pyridine ring is activated and can undergo a variety of reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This would yield 5-fluoronicotinic-2-carboxylic acid.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light), can introduce a halogen to the methyl group, forming a halomethylpyridine derivative. masterorganicchemistry.comyoutube.comnih.govnih.govchemicalbook.com This derivative can then be used in further synthetic transformations.

Condensation Reactions: The acidic protons of the methyl group can be removed by a strong base to form an anion, which can then participate in condensation reactions with aldehydes and ketones.

Strategic Influence of Fluorine on Ring and Side-Chain Reactivity

The fluorine atom at the 5-position of the nicotinonitrile ring plays a pivotal role in modulating the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect. This effect significantly influences the electron density distribution within the pyridine ring, thereby affecting its susceptibility to various chemical reactions.

One of the most significant consequences of the fluorine substitution is the activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr) . The high electronegativity of fluorine polarizes the carbon-fluorine bond and reduces the electron density of the aromatic system, making it more electrophilic and thus more susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.comlibretexts.org This is a well-established principle in the chemistry of fluoroaromatic compounds. While the C-F bond is strong, its cleavage is not the rate-determining step in SNAr reactions; instead, the attack of the nucleophile is the slow step, and the electron-withdrawing fluorine atom accelerates this step. masterorganicchemistry.com

The position of the fluorine atom relative to other substituents and the leaving group is crucial in determining the rate and regioselectivity of SNAr reactions. In the case of this compound, the fluorine atom is situated meta to the nitrile group and ortho to a ring carbon. While electron-withdrawing groups in the ortho and para positions to the leaving group provide the most significant rate enhancement through resonance stabilization of the Meisenheimer intermediate, the inductive effect of the fluorine at the 5-position still renders the ring more reactive towards nucleophilic attack compared to its non-fluorinated counterpart. libretexts.org

The electron-withdrawing nature of the fluorine atom also influences the reactivity of the methyl group at the 2-position, albeit to a lesser extent than its effect on the ring. By withdrawing electron density, the fluorine atom can slightly increase the acidity of the methyl protons, potentially facilitating their abstraction under suitable basic conditions. This can be a subtle but important factor in the selective functionalization of the methyl group.

Selective Functionalization and Derivatization of the Methyl Group

The methyl group at the 2-position of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold. The reactivity of this methyl group is characteristic of methylpyridines (picolines), though it is subtly modulated by the electronic effects of the fluorine and nitrile substituents.

Oxidation: The methyl group can be selectively oxidized to afford the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents can be employed to achieve the selective formation of 5-fluoro-2-formylnicotinonitrile, a valuable intermediate for further derivatization through condensation reactions. Stronger oxidizing agents, such as potassium permanganate, can lead to the formation of 5-fluoro-2-carboxynicotinic acid. The oxidation of methyl groups on pyridine rings is a common strategy in heterocyclic chemistry to introduce new functionalities.

Halogenation: The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) or bromine under UV irradiation, to yield the corresponding halomethyl derivative. For example, bromination would produce 5-fluoro-2-(bromomethyl)nicotinonitrile. This transformation is significant as the resulting halomethyl group is a reactive electrophile, readily participating in nucleophilic substitution reactions to introduce a wide array of functional groups, such as amines, alcohols, thiols, and cyanides.

Condensation Reactions: The methyl group of this compound can participate in condensation reactions with various electrophiles, particularly after deprotonation with a strong base to form a carbanion. This carbanion can then react with aldehydes, ketones, and esters to form new carbon-carbon bonds. For example, condensation with an aldehyde would yield a β-hydroxy derivative, which can be further dehydrated to an alkene. libretexts.org These types of reactions are fundamental in extending the carbon framework of the molecule.

Below is a table summarizing potential derivatization reactions of the methyl group of this compound based on known transformations of similar compounds.

| Reaction Type | Reagents and Conditions | Product | Potential Applications |

| Oxidation | Mild oxidizing agent (e.g., SeO₂) | 5-Fluoro-2-formylnicotinonitrile | Intermediate for imine and enamine synthesis |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 5-Fluoro-2-carboxynicotinic acid | Precursor for amides, esters, and other carboxylic acid derivatives |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator | 5-Fluoro-2-(bromomethyl)nicotinonitrile | Versatile electrophile for nucleophilic substitution |

| Condensation | 1. Strong base (e.g., LDA) 2. Aldehyde (R-CHO) | 1-(5-Fluoro-3-cyanopyridin-2-yl)-2-hydroxyalkane | Building block for more complex structures |

These selective functionalizations of the methyl group, coupled with the reactivity of the pyridine ring influenced by the fluorine atom, underscore the synthetic utility of this compound as a versatile platform for the development of novel chemical entities.

Applications of 5 Fluoro 2 Methylnicotinonitrile As a Versatile Synthetic Building Block

Utility in the Construction of Complex Heterocyclic Chemical Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of 5-Fluoro-2-methylnicotinonitrile provides chemists with a powerful tool for the assembly of intricate heterocyclic structures. The nitrile group can undergo a variety of chemical transformations, while the fluorine atom can act as a handle for substitution reactions or influence the electronic properties of the molecule.

Assembly of Polycyclic and Fused-Ring Scaffolds

A notable application of this compound is its use as a key intermediate in the synthesis of semi-saturated bicyclic derivatives. In a published patent, this compound serves as a starting material for the creation of complex molecules designed to modulate the activity of DNA polymerase θ (Polθ), a key enzyme involved in DNA repair pathways in cancer cells.

The synthesis involves a multi-step sequence where this compound is transformed into more complex polycyclic structures. This demonstrates its utility in building fused-ring systems that are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific interactions with biological targets.

Integration into Diverse Organic and Inorganic Frameworks

While specific examples of integrating this compound into broader organic or inorganic frameworks like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) are not extensively documented in publicly available research, its inherent functionalities suggest potential in this area. The nitrogen atom of the pyridine ring and the nitrile group could potentially serve as coordination sites for metal ions or as nodes in the construction of extended porous materials. Further research is needed to explore these possibilities.

Role in Medicinal Chemistry Research and Drug Design Scaffolds

The fluorinated pyridine motif present in this compound is a privileged scaffold in medicinal chemistry. The introduction of fluorine can often enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate.

Contribution to the Synthesis of Novel Chemical Entities (NCEs)

As evidenced by its use in the development of DNA polymerase θ modulators, this compound is a valuable building block for the synthesis of novel chemical entities (NCEs). google.com Its role as an intermediate allows for the systematic exploration of chemical space around a core scaffold, a crucial aspect of the hit-to-lead and lead optimization phases of drug discovery. The ability to generate a library of derivatives from this starting material facilitates the establishment of structure-activity relationships (SAR).

Development of Ligands and Modulators for Biological Targets

The semi-saturated bicyclic derivatives synthesized from this compound are designed to act as modulators of DNA polymerase θ. google.com This highlights the compound's direct contribution to the development of ligands for specific biological targets. The resulting molecules are being investigated for their potential as antineoplastic agents, demonstrating the tangible impact of this building block in the creation of potential therapeutics.

Structure Activity Relationship Sar and Molecular Design Considerations for Nicotinonitrile Derivatives

Impact of Fluoro Substitution on Molecular Interactions and Electronic Properties

The introduction of a fluorine atom at the 5-position of the nicotinonitrile scaffold profoundly influences the molecule's electronic properties and intermolecular interactions. Fluorine is the most electronegative element, and its presence imparts a strong negative inductive effect (σI), withdrawing electron density from the pyridine (B92270) ring. nih.gov This electron withdrawal can significantly alter the acidity of the compound and the reactivity of the pyridine ring. mdpi.com

The substitution of hydrogen with fluorine can also lead to changes in the electrostatic potential of the molecule. The high electronegativity of fluorine creates a region of negative electrostatic potential around itself, while simultaneously making the adjacent carbon atoms more electropositive. nih.gov This altered electrostatic landscape can influence how the molecule interacts with biological targets, such as enzymes and receptors, potentially leading to stronger or more selective binding.

Table 1: Comparison of Electronic Properties of Substituted Pyridines

| Compound | Substituent at C5 | Inductive Effect (σI) of Substituent | Mesomeric Effect (σR) of Substituent | Calculated pKa |

| Pyridine | H | 0.00 | 0.00 | 5.25 |

| 3-Fluoropyridine | F | +0.51 | -0.34 | 3.53 |

| 3-Chloropyridine | Cl | +0.47 | -0.25 | 2.84 |

| 3-Bromopyridine | Br | +0.45 | -0.22 | 2.84 |

This table presents generalized data for 3-substituted pyridines to illustrate the electronic effects of halogen substitution. The values can be used to infer the properties of 5-substituted nicotinonitriles.

Role of Methyl Substitution in Modulating Lipophilicity and Steric Effects

The methyl group at the 2-position of the nicotinonitrile ring plays a crucial role in modulating the molecule's lipophilicity and steric profile. Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov The addition of a methyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. youtube.com

From a steric perspective, the methyl group can influence the conformation of the molecule and its ability to fit into a binding pocket. In some cases, the addition of a methyl group can lead to a significant enhancement in biological activity by inducing a more favorable binding conformation or by displacing water molecules from a hydrophobic pocket, leading to an entropically favorable interaction. acs.org However, a bulky substituent can also introduce steric hindrance, potentially preventing the molecule from binding to its target. researchgate.net The precise effect of the methyl group is therefore highly dependent on the specific topology of the target's binding site.

Table 2: Estimated Lipophilicity (LogP) of Substituted Pyridines

| Compound | Substituent at C2 | Estimated LogP |

| Pyridine | H | 0.65 |

| 2-Methylpyridine | CH₃ | 1.11 |

| 2-Ethylpyridine | CH₂CH₃ | 1.57 |

| 2-Propylpyridine | CH₂CH₂CH₃ | 2.03 |

This table provides estimated LogP values to illustrate the general trend of increasing lipophilicity with the addition of alkyl groups to the pyridine ring.

Influence of the Nitrile Group on Hydrogen Bonding and Molecular Recognition

The nitrile group (-C≡N) at the 3-position is a key functional group that significantly contributes to the molecular recognition of nicotinonitrile derivatives. The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. rsc.org This ability to form hydrogen bonds is crucial for the interaction of the molecule with biological targets, as hydrogen bonds are fundamental to the specificity and stability of ligand-receptor complexes. fip.org

Advanced Computational and Theoretical Studies in Rational Molecular Design

In modern drug discovery, computational and theoretical methods play an indispensable role in the rational design of new molecules. researchgate.netnih.gov Techniques such as Density Functional Theory (DFT) can be employed to study the electronic structure, geometry, and reactivity of nicotinonitrile derivatives. fip.org These calculations can provide valuable insights into the effects of different substituents on the molecule's properties, helping to predict their impact on biological activity. nih.gov

Molecular docking simulations can be used to predict the binding mode of 5-Fluoro-2-methylnicotinonitrile and its analogues within the active site of a target protein. These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, untested compounds, thereby guiding the synthetic efforts towards more potent and selective molecules. drugdesign.org The integration of these computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Analytical Characterization Methodologies for 5 Fluoro 2 Methylnicotinonitrile and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of 5-Fluoro-2-methylnicotinonitrile, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of this compound, offering unambiguous insights into the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and fluorine substituents. The aromatic protons will show characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the fluorine and the nitrile group will show characteristic chemical shifts. The presence of fluorine will also induce C-F coupling, which can be observed in the spectrum.

¹⁹F NMR: Fluorine-19 NMR is particularly powerful for confirming the presence and environment of the fluorine atom. nih.gov Given that ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, it provides a sensitive and direct method for analysis. nih.gov The chemical shift of the fluorine atom in the pyridine (B92270) ring is highly sensitive to its electronic surroundings. nih.govfluorine1.ru

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| CH₃ | ~2.5 | s | |

| H-4 | ~7.8 | d | J(H-F) ≈ 8-10 |

| H-6 | ~8.5 | d | J(H-F) ≈ 2-3 |

| ¹³C | |||

| CH₃ | ~20 | ||

| C-2 | ~150 | ||

| C-3 | ~110 | ||

| C-4 | ~135 | d | J(C-F) ≈ 20-25 |

| C-5 | ~160 | d | J(C-F) ≈ 250-270 |

| C-6 | ~145 | d | J(C-F) ≈ 15-20 |

| CN | ~117 | ||

| ¹⁹F | ~ -120 | dd | J(F-H4) ≈ 8-10, J(F-H6) ≈ 2-3 |

Note: Predicted values are based on typical ranges for fluorinated pyridines and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) (High-Resolution MS, Gas Chromatography-MS) for Molecular Confirmation

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound with a high degree of confidence. mdpi.com For C₇H₅FN₂, the expected monoisotopic mass is approximately 136.0437 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is not only useful for confirming the molecular weight of the parent compound but also for identifying any volatile impurities. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of fragments such as HCN, CH₃, and F.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z |

| HRMS | [M+H]⁺ | 137.0515 |

| GC-MS (EI) | M⁺ | 136.04 |

| [M-HCN]⁺ | 109.03 | |

| [M-CH₃]⁺ | 121.03 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The vibrational frequencies of the bonds provide a molecular fingerprint. The NIST WebBook provides IR spectral data for the related compound 5-Fluoro-2-methylaniline, which can be used as a reference for some of the expected vibrational modes. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N | 2240 - 2220 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Methyl C-H | C-H stretch | 2980 - 2850 |

| Aromatic C=C/C=N | C=C/C=N stretch | 1600 - 1450 |

| Carbon-Fluorine | C-F stretch | 1250 - 1020 |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for accurately determining its purity.

Gas Chromatography (GC) for Volatile Compound Analysis and Purity

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov Using a suitable capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) or a mass spectrometer (as in GC-MS), the purity of the compound can be determined by measuring the relative peak areas. The method would involve optimizing parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve good separation of the target compound from any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds. abap.co.in For this compound, a reversed-phase HPLC method would be appropriate. abap.co.in

A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, which is expected to be in the UV region due to the aromatic and nitrile functionalities. The method's specificity, linearity, accuracy, and precision would be validated according to established guidelines. abap.co.in

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 µL |

| Detection | UV at ~254 nm |

Future Research Directions and Perspectives on 5 Fluoro 2 Methylnicotinonitrile

Exploration of Emerging Synthetic Strategies and Reaction Pathways

The development of efficient and novel synthetic routes to 5-Fluoro-2-methylnicotinonitrile and its derivatives is a primary area for future research. While specific synthesis methods for this exact compound are not widely documented, general strategies for the synthesis of fluorinated and substituted nicotinonitriles can provide a foundational approach.

Future synthetic explorations could focus on:

Late-stage Fluorination: Applying modern late-stage fluorination techniques to pre-functionalized 2-methylnicotinonitrile precursors could offer a direct and efficient route.

Multi-component Reactions: The development of one-pot, multi-component reactions could provide a streamlined and atom-economical synthesis of highly substituted fluoronicotinonitriles.

Flow Chemistry: Utilizing microfluidic reactors could enable safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates. sigmaaldrich.com

A key challenge in the synthesis of substituted pyridines is achieving the desired regioselectivity. Research into novel catalyst systems and directing groups will be crucial for the selective synthesis of this compound.

A potential synthetic approach could be adapted from methods used for similar halogenated nicotinonitriles, such as the synthesis of 2-Chloro-5-fluoronicotinonitrile (B1593161) from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com This suggests that a corresponding 2-methyl-5-fluoronicotinaldehyde could serve as a key intermediate.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Precursor Example | Reagents/Conditions | Potential Advantages |

| From Halogenated Precursors | 2-Chloro-5-fluoronicotinonitrile | Methylating agent, catalyst | Utilizes commercially available starting materials |

| From Aldehyde Intermediate | 2-Methyl-5-fluoronicotinaldehyde | Dehydration of corresponding oxime | Adaptable from known procedures for similar compounds chemicalbook.com |

| Multi-component Reaction | Acetaldehyde, ammonia, fluorinated building block | Catalyst | High efficiency and atom economy rsc.org |

Identification of Novel Chemical Transformations and Reactivity Profiles

The unique combination of functional groups in this compound suggests a rich and varied reactivity profile waiting to be explored. The interplay between the electron-withdrawing fluorine and nitrile groups, and the electron-donating methyl group, is expected to influence the reactivity of the pyridine (B92270) ring in interesting ways.

Future investigations should aim to:

Nucleophilic Aromatic Substitution (SNAr): Systematically study the SNAr reactions at positions ortho and para to the fluorine atom. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine (B119429), highlighting the enhanced reactivity of fluorinated pyridines. chemicalbook.com

Transformations of the Nitrile Group: Explore the hydrolysis, reduction, and cycloaddition reactions of the nitrile group to generate a diverse range of novel heterocyclic compounds.

Metal-catalyzed Cross-coupling Reactions: Utilize the fluorinated pyridine as a scaffold for the introduction of various substituents via Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.

The reactivity of the methyl group, for instance through condensation or oxidation reactions, also presents an avenue for further derivatization.

Investigation of Untapped Applications in Chemical Biology and Materials Science

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological and material properties. google.combldpharm.com this compound, as a fluorinated building block, holds considerable promise in these fields.

Chemical Biology:

Enzyme Inhibition: The structural motif of this compound could be incorporated into molecules designed as inhibitors for various enzymes. For example, substituted pyridine and nicotinic acid derivatives have shown potential as antimicrobial and anti-inflammatory agents. nih.gov

Molecular Probes: The fluorine atom can serve as a sensitive reporter for 19F NMR studies, enabling the investigation of molecular interactions in biological systems.

Materials Science:

Organic Electronics: Fluorinated heterocyclic compounds are utilized in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their enhanced electron affinity and stability. bldpharm.com

Liquid Crystals: The unique polarity and shape of fluorinated nicotinonitriles could be exploited in the design of novel liquid crystalline materials. bldpharm.com

Polymers: Incorporation of this monomer into polymers could lead to materials with tailored thermal stability, hydrophobicity, and optical properties. bldpharm.com

Advancements in Computational Chemistry for Predictive Design and Property Optimization

Computational modeling will be an indispensable tool for accelerating the exploration of this compound's potential. nih.govresearchgate.netresearchgate.net

Future computational studies should focus on:

Predicting Reactivity: Employing Density Functional Theory (DFT) to calculate molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMOs) to predict the most likely sites for electrophilic and nucleophilic attack.

Designing Novel Derivatives: Using in silico methods to design derivatives with optimized properties for specific applications, such as enhanced binding affinity to a biological target or improved charge transport characteristics for materials science. epo.org

Simulating Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Table 2: Key Computational Parameters for Property Prediction

| Property | Computational Method | Predicted Outcome |

| Reactivity | DFT (MEP, FMO analysis) | Sites for chemical modification |

| Biological Activity | Molecular Docking, QSAR | Potential as enzyme inhibitors or molecular probes |

| Material Properties | DFT, Molecular Dynamics | Electronic band gap, charge mobility, thermal stability |

| Spectroscopic Data | TD-DFT | NMR, IR, and UV-Vis spectra for compound identification |

Q & A

Q. Optimization Tips :

- Temperature control (40–100°C) and reaction time (8–24 hours) are critical, as seen in similar trifluoromethylthio-nicotinonitrile syntheses .

- Catalysts like Pd(PPh₃)₄ or ligand systems (e.g., XPhos) may enhance regioselectivity for methyl and fluoro groups.

What analytical techniques are recommended for characterizing this compound, and how can structural ambiguities be resolved?

Basic Research Focus

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for methyl and nitrile group validation.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.

- X-ray Crystallography : For resolving steric effects caused by the methyl and fluoro substituents.

Q. Data Contradiction Resolution :

- If spectral data conflicts with expected structures (e.g., unexpected splitting in ¹H NMR), computational modeling (DFT calculations) can predict chemical shifts and validate assignments .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus

Based on safety data for structurally related nitriles (e.g., 2-Amino-6-methylnicotinonitrile):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95/P100 respirators for aerosolized particles .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.

- Spill Management : Avoid water contact (prevents HCN release) and use absorbent materials like vermiculite .

Carcinogenicity Note : If the compound contains >0.1% carcinogenic impurities (per IARC/ACGIH guidelines), use double-gloving and dedicated waste containers .

How do the electronic effects of the fluoro and methyl groups influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- Fluorine’s Electron-Withdrawing Effect : Activates the pyridine ring for nucleophilic aromatic substitution (e.g., at the 4-position) but may deactivate positions for electrophilic attacks.

- Methyl’s Steric Effects : Hinders access to the 2-position, directing reactivity to the 4- or 6-positions.

- Case Study : In Pd-catalyzed couplings, the methyl group may require bulky ligands (e.g., t-BuBrettPhos) to mitigate steric hindrance, as observed in similar methoxy-substituted nicotinonitriles .

What computational tools can predict the stability and degradation pathways of this compound under varying pH conditions?

Q. Advanced Research Focus

- Software : Gaussian or ORCA for DFT-based studies on hydrolysis susceptibility.

- Degradation Pathways :

- Acidic Conditions : Protonation of the nitrile group may lead to hydrolysis to carboxylic acid.

- Basic Conditions : Fluorine displacement via hydroxide attack, forming phenolic byproducts.

- Validation : Compare computational results with HPLC-UV/LC-MS data to track degradation products .

How can researchers design bioactivity assays for this compound derivatives, given its structural similarity to kinase inhibitors?

Q. Advanced Research Focus

- Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s lipophilic methyl and fluoro groups.

- Assay Design :

- Use fluorescence polarization (FP) assays to measure binding affinity.

- Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, A549).

- Data Interpretation : Correlate substituent positions (e.g., 5-fluoro vs. 2-methyl) with IC₅₀ values using QSAR models .

What environmental precautions are necessary when disposing of this compound waste?

Q. Basic Research Focus

- Waste Segregation : Separate nitrile-containing waste from acids to prevent HCN generation.

- Neutralization : Treat with alkaline hypochlorite solutions to oxidize nitriles to less toxic carboxylates .

- Documentation : Follow EPA guidelines for hazardous waste manifests, referencing CAS-specific disposal codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.